4-[2-(Oxiran-2-YL)ethyl]quinoline
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-[2-(oxiran-2-yl)ethyl]quinoline |
InChI |
InChI=1S/C13H13NO/c1-2-4-13-12(3-1)10(7-8-14-13)5-6-11-9-15-11/h1-4,7-8,11H,5-6,9H2 |
InChI Key |
KXCUZCGIYOSLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Strategies for 4 2 Oxiran 2 Yl Ethyl Quinoline and Its Analogues
Established Methodologies for Quinoline (B57606) Core Construction Relevant to the Titled Compound
The formation of the quinoline nucleus is a foundational step in the synthesis of 4-[2-(oxiran-2-yl)ethyl]quinoline. A variety of classical and modern synthetic methods can be employed for this purpose, each with its own advantages and limitations.
Classical and Contemporary Approaches to Substituted Quinoline Synthesis
Several named reactions have historically been the cornerstones of quinoline synthesis. nih.gov These methods, while effective, often require harsh reaction conditions. nih.gov
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.orgnih.gov It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction can be violent and is typically carried out in the presence of ferrous sulfate (B86663) to moderate it. wikipedia.org A variation of this method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.gov
Friedländer Synthesis: This reaction provides a versatile route to quinoline derivatives through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org The reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com The simplicity of the starting materials and the operational ease make it a widely used method. jk-sci.com
Metal-Catalyzed Cyclizations: Modern organic synthesis has seen a surge in the use of transition-metal catalysts for the construction of heterocyclic rings. ias.ac.in Palladium and copper catalysts are frequently used in cross-coupling and cyclization reactions to form quinolines. numberanalytics.com For instance, iron-catalyzed intermolecular [4 + 2] cyclization of arylnitrones with geminal-substituted vinyl acetates has been developed for the synthesis of 2,4-disubstituted quinolines. acs.org Rhodium catalysts have also been employed for the synthesis of functionalized quinolines from hydrazones and alkynes. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. mdpi.com
Table 1: Comparison of Classical and Contemporary Quinoline Synthesis Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | High temperature, strong acid | Inexpensive starting materials | Harsh conditions, often violent reaction wikipedia.org |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, compound with active methylene (B1212753) group | Acid or base catalysis | Versatile, simple starting materials wikipedia.orgjk-sci.com | Limited to specific substitution patterns |
| Metal-Catalyzed Cyclizations | Varies (e.g., anilines, alkynes, alcohols) | Often mild, transition-metal catalyst | High efficiency, good functional group tolerance numberanalytics.commdpi.com | Catalyst cost and removal can be issues |
Application of Green Chemistry Principles in Quinoline Production
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and quinoline synthesis is no exception. ijpsjournal.comresearchgate.net The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are being increasingly applied. ijpsjournal.com
Key green approaches in quinoline synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Skraup and Friedländer syntheses. nih.govresearchgate.net
Use of Green Catalysts and Solvents: Researchers are exploring the use of environmentally friendly catalysts like formic acid and heterogeneous catalysts that can be easily recovered and reused. numberanalytics.comijpsjournal.com Ionic liquids are also being investigated as recyclable reaction media. numberanalytics.com
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. nih.govnih.gov For example, a one-pot, three-component reaction from aromatic benzaldehyde, substituted aniline, and pyruvic acid using p-toluenesulfonic acid under microwave irradiation has been developed for the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net
Approaches to the Formation of the Oxirane-Ethyl Side Chain at the Quinoline C-4 Position
Once the quinoline core is established, the next critical step is the introduction of the oxirane-ethyl side chain at the C-4 position. This can be achieved through direct epoxidation of a precursor or by synthesizing the side chain first and then attaching it to the quinoline ring.
Direct Epoxidation Reactions for Oxirane Ring Generation
A common and direct method for forming the oxirane (epoxide) ring is the epoxidation of an alkene. leah4sci.com This involves reacting a 4-alkenylquinoline precursor with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). leah4sci.comyoutube.com This reaction is a syn addition, where the oxygen atom adds to the same face of the double bond. leah4sci.com
Other reagents and catalytic systems for epoxidation include:
Hydrogen peroxide in the presence of a catalyst like manganese sulfate or methyltrioxorhenium (MTO). organic-chemistry.org
Organocatalysts such as 2,2,2-trifluoroacetophenone. organic-chemistry.org
The choice of epoxidation agent and conditions can be crucial for achieving high yields and selectivity, especially if there are other sensitive functional groups in the molecule.
Precursor Synthesis and Cyclization Strategies for the Ethyloxirane Moiety
An alternative strategy involves constructing the ethyloxirane moiety from a precursor already attached to the quinoline ring. For instance, a recent study described the synthesis of 6-substituted-4-(2-methyloxiran-2-yl)quinoline. nih.gov This was achieved by first preparing 1-(6-substituted quinolin-4-yl)ethenone, which was then converted to the epoxide. nih.gov This suggests a potential pathway where a suitable ketone at the C-4 position of the quinoline can be converted to the desired oxirane.
Methodologies for Structural Elucidation of this compound and Intermediates
The unambiguous determination of the structure of this compound and its synthetic intermediates is crucial. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. tsijournals.com
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. uncw.edu For quinoline derivatives, the signals for the aromatic protons can be complex, and 2D NMR techniques like COSY (Correlation Spectroscopy) are often used to establish the connectivity between protons. researchgate.net
¹³C NMR helps in identifying the number and types of carbon atoms in the molecule. tsijournals.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its fragments, which helps in confirming the molecular formula. ijpsdronline.com Techniques like FAB-mass spectrometry can be employed. ijpsdronline.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as the C-O-C stretch of the epoxide ring and the characteristic bands of the quinoline core.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. ijpsdronline.com
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical environment and connectivity of protons | Confirms the presence and positions of aromatic and side-chain protons. uncw.edu |
| ¹³C NMR | Number and types of carbon atoms | Confirms the carbon skeleton of the quinoline and the side chain. tsijournals.com |
| COSY | H-H correlations | Establishes proton connectivity within the quinoline ring and the ethyl side chain. researchgate.net |
| HSQC/HMBC | C-H correlations | Links protons to their directly attached carbons and to carbons two or three bonds away, confirming the overall structure. ijpsdronline.com |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirms the molecular formula of the target compound and its intermediates. ijpsdronline.com |
| IR Spectroscopy | Presence of functional groups | Identifies the epoxide ring and the quinoline core. |
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The definitive structural elucidation of this compound relies on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular framework and mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atom-level structural information by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy : In ¹H NMR analysis of quinoline derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. tsijournals.comuncw.edu The protons of the ethyl linker and the oxirane ring would appear in the more upfield region. The signals for the oxirane ring protons are expected between δ 2.5 and 3.5 ppm, while the ethyl group protons adjacent to the quinoline ring and the epoxide would have distinct chemical shifts.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Quinoline derivatives show characteristic signals for their nine aromatic carbons, with chemical shifts influenced by the nitrogen atom and substituent positions. amazonaws.comrsc.orgnp-mrd.org The two carbons of the oxirane ring are expected to have signals in the range of δ 45-60 ppm, a characteristic region for epoxides. The carbons of the ethyl bridge would appear at intermediate chemical shifts.
The following table summarizes the anticipated NMR spectral data for this compound based on analyses of analogous structures.
| Analysis Type | Signal Source | Predicted Chemical Shift (δ ppm) |
| ¹H NMR | Quinoline Aromatic Protons | 7.0 - 8.9 |
| ¹H NMR | Ethyl & Oxirane Protons | 2.5 - 4.0 |
| ¹³C NMR | Quinoline Aromatic Carbons | 120 - 150 |
| ¹³C NMR | Oxirane Ring Carbons | 45 - 60 |
| ¹³C NMR | Ethyl Bridge Carbons | 25 - 40 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₃H₁₃NO, by providing a highly accurate mass measurement. amazonaws.com The molecular weight of this compound is 199.25 g/mol . bldpharm.com
Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺). chempap.org The fragmentation pattern provides further structural evidence. Common fragmentation pathways for substituted quinolines involve the cleavage of the side chain. chempap.org For this compound, characteristic fragments would likely arise from the loss of parts of the ethyl-oxirane group.
The table below details the expected key mass-to-charge ratio (m/z) peaks.
| Ion Type | Formula | Expected m/z | Description |
| Protonated Molecule | [C₁₃H₁₃NO + H]⁺ | 200.10 | Observed in soft ionization techniques (e.g., ESI-MS). |
| Molecular Ion | [C₁₃H₁₃NO]⁺ | 199.10 | Typically observed as a strong signal in EI-MS. chempap.org |
| Fragment | [C₁₁H₁₀N]⁺ | 156.08 | Loss of the oxirane moiety (C₂H₃O). |
| Fragment | [C₉H₇N]⁺ | 129.06 | Quinoline core. |
Chromatographic Purity Assessment and Isolation Methods
Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. Both column chromatography and high-performance liquid chromatography (HPLC) are routinely used for quinoline derivatives. researchgate.netnih.gov
Column Chromatography
Gravity column chromatography is a standard and effective method for the purification of synthetic products on a preparative scale. amazonaws.com For quinoline derivatives, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the column with a solvent system of appropriate polarity, such as a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). nih.gov The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient method for both the purification and the quantitative purity analysis of compounds. evitachem.com For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. researchgate.netresearchgate.net In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. mdpi.com
The purity of this compound can be determined by its retention time and peak area in an HPLC chromatogram. A well-developed HPLC method should show a single, sharp, and symmetrical peak for the pure compound. The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of methanol (B129727) or acetonitrile (B52724) to a buffered aqueous solution) and the flow rate to achieve the best separation from any impurities. researchgate.net
The following table summarizes the common chromatographic methods applicable to this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Ethyl Acetate / n-Hexane Gradient | Preparative Isolation nih.gov |
| RP-HPLC | C18 (Octadecylsilyl) | Methanol / Water or Acetonitrile / Buffer | Purity Assessment & Purification researchgate.netmdpi.com |
Chemical Reactivity and Derivatization Pathways of 4 2 Oxiran 2 Yl Ethyl Quinoline
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in 4-[2-(Oxiran-2-YL)ethyl]quinoline
The three-membered epoxide ring in this compound is highly susceptible to nucleophilic attack due to significant ring strain. evitachem.com This reactivity is a cornerstone of its derivatization, leading to the formation of β-substituted ethanol (B145695) derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
Reactions with Amines and Other Nitrogen-Centered Nucleophiles
The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, which are valuable intermediates in medicinal chemistry. researchgate.net In the context of this compound, the reaction with various primary and secondary amines, as well as other nitrogen-containing nucleophiles like azides, proceeds via a nucleophilic ring-opening mechanism. This aza-addition can often be achieved without the need for a catalyst or solvent. rsc.org The nitrogen nucleophile preferentially attacks the less sterically hindered carbon of the oxirane ring, leading to the corresponding amino alcohol derivative. For instance, reaction with morpholine (B109124) would yield 1-(morpholin-2-yl)-2-(quinolin-4-yl)ethanol.
Table 1: Examples of Nucleophilic Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Product |
| Ammonia | 1-amino-2-(quinolin-4-yl)ethanol |
| Diethylamine | 1-(diethylamino)-2-(quinolin-4-yl)ethanol |
| Aniline (B41778) | 1-(phenylamino)-2-(quinolin-4-yl)ethanol |
| Sodium Azide | 1-azido-2-(quinolin-4-yl)ethanol |
This table presents hypothetical products based on established reactivity patterns of epoxides with nitrogen nucleophiles.
Reactions with Alcohols, Phenols, and Oxygen-Centered Nucleophiles
The oxirane ring of this compound can also be opened by oxygen-centered nucleophiles such as alcohols and phenols. These reactions are typically catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by the weakly nucleophilic alcohol or phenol (B47542). In basic media, the alcohol or phenol is deprotonated to form a more potent alkoxide or phenoxide nucleophile, which then attacks the epoxide. This leads to the formation of the corresponding ether derivatives.
Reactions with Thiols and Sulfur-Centered Nucleophiles
Thiols are potent nucleophiles that readily react with epoxides to form β-hydroxy thioethers. mdpi.com The reaction of this compound with various thiols, such as thiophenol or alkyl thiols, would proceed under mild conditions, often without the need for a catalyst, to yield the corresponding β-hydroxy thioether adducts. The high nucleophilicity of the sulfur atom ensures an efficient ring-opening process.
Transformations and Functionalization of the Quinoline (B57606) Nucleus and Ethyl Linker
Beyond the reactivity of the oxirane ring, the quinoline core and the ethyl linker of this compound offer additional sites for chemical modification.
Electrophilic and Nucleophilic Substitutions on the Quinoline Ring
The quinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack preferentially occurs on the benzene ring portion (carbocycle) rather than the pyridine (B92270) ring, as it has a higher electron density. quimicaorganica.org The primary positions for substitution are C5 and C8. researchgate.netquimicaorganica.orgreddit.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of 5-nitro- and 8-nitro-4-[2-(oxiran-2-yl)ethyl]quinoline.
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgquora.com This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. While the parent this compound does not have a leaving group for direct substitution, derivatives could be synthesized to undergo such reactions. For instance, a 2-chloro-4-[2-(oxiran-2-yl)ethyl]quinoline derivative could react with various nucleophiles to displace the chloride.
Table 2: Regioselectivity of Substitution on the Quinoline Ring
| Reaction Type | Reagent Example | Predominant Position(s) |
| Electrophilic Substitution | HNO₃/H₂SO₄ | 5 and 8 |
| Nucleophilic Substitution (on halo-derivatives) | NaOCH₃ | 2 and 4 |
Modification and Elaboration of the Ethyl Side Chain
The ethyl linker connecting the quinoline and oxirane moieties can also be a site for chemical modification, although it is generally less reactive than the other functional groups. Reactions could potentially be designed to introduce unsaturation or other functional groups along this two-carbon chain, though this is less commonly explored compared to the reactions of the oxirane and quinoline rings. More commonly, modifications of the side chain occur as a consequence of the oxirane ring-opening. For example, after opening the epoxide with an amine to form a β-amino alcohol, the resulting hydroxyl group could be further functionalized through esterification or etherification.
Synthesis of Novel Hybrid Heterocyclic Systems via this compound
The synthesis of novel hybrid heterocyclic systems is a significant area of research in medicinal and materials chemistry. The quinoline moiety is a privileged scaffold, appearing in numerous biologically active compounds, while the reactive epoxide ring of this compound presents a versatile handle for further chemical transformations.
Intramolecular Cyclization Reactions from Epoxide-Opened Products
The strategy of intramolecular cyclization following the opening of an epoxide ring is a powerful tool for constructing fused or bridged heterocyclic systems. In the context of this compound, nucleophilic attack on the epoxide ring would be the initial step. This could be achieved using a variety of nucleophiles, leading to the formation of an intermediate with a newly introduced functional group. This functional group, in turn, could be designed to react with a suitable position on the quinoline ring system, leading to the formation of a new ring.
Hypothetical Reaction Scheme:
| Reactant | Reagent/Condition | Intermediate | Product |
| This compound | 1. Nucleophile (e.g., NaN3) 2. Reduction (e.g., H2/Pd) | 4-[2-(2-amino-1-hydroxyethyl)ethyl]quinoline | Fused heterocyclic system |
This table represents a hypothetical reaction pathway and is not based on published experimental data for this specific compound.
The regioselectivity of the initial epoxide opening and the stereochemistry of the resulting product would be critical factors influencing the final cyclized structure. However, without experimental data, the feasibility and outcomes of such reactions for this compound cannot be confirmed.
Intermolecular Coupling and Multicomponent Reactions
Intermolecular coupling and multicomponent reactions (MCRs) offer efficient and atom-economical routes to complex molecules from simple starting materials. The epoxide moiety of this compound could potentially serve as a key component in such reactions. For instance, the epoxide could be opened by a nucleophile that is part of another heterocyclic system, leading to a hybrid molecule.
In a multicomponent reaction scenario, this compound, along with two or more other reactants, could theoretically be combined in a one-pot synthesis to generate a complex heterocyclic product. The quinoline portion would bring its inherent properties, while the opened epoxide could provide a flexible linker or a site for further functionalization.
Potential Multicomponent Reaction Components:
| Component 1 | Component 2 | Component 3 | Potential Product Class |
| This compound | An amine | An isocyanide | Substituted piperazine (B1678402) derivatives |
| This compound | A β-ketoester | An aldehyde | Dihydropyridine derivatives |
This table illustrates potential MCRs and is for conceptual purposes only, lacking experimental validation for this specific epoxide.
The success of such reactions would depend on the careful selection of catalysts and reaction conditions to control the reactivity of the various components and achieve the desired product. The absence of published research on these specific transformations involving this compound prevents any detailed analysis of reaction mechanisms, yields, or the properties of the resulting novel heterocyclic systems.
Structure Activity Relationship Sar Investigations of 4 2 Oxiran 2 Yl Ethyl Quinoline Derivatives
Identification of Structural Determinants for Modulating Biological Activities
The biological activity of quinoline (B57606) derivatives is intricately linked to the nature, position, and orientation of substituents on the quinoline core and any associated side chains. biointerfaceresearch.com For derivatives of 4-[2-(oxiran-2-yl)ethyl]quinoline, key structural determinants that modulate their biological activities include the substitution pattern on the quinoline ring, alterations within the oxirane-containing side chain, and the stereochemistry of chiral centers. researchgate.netmdpi.comresearchgate.net
The quinoline nucleus itself provides a foundational structure for interaction with biological targets, often through aromatic or hydrophobic interactions. evitachem.com The nitrogen atom in the quinoline ring can participate in hydrogen bonding, a crucial interaction for binding to many enzymes and receptors. ijresm.com The reactivity of the oxirane ring is a primary determinant of the mechanism of action for many of these compounds, as it can form covalent bonds with nucleophilic residues in biological macromolecules. evitachem.com
Research into various quinoline derivatives has highlighted the importance of specific structural features for different biological activities. For instance, in the context of anticancer activity, substitutions at the C-2, C-4, and C-6 positions of the quinoline ring have been shown to be significant. biointerfaceresearch.com Furthermore, the length and nature of linkers connecting the quinoline moiety to other functional groups can profoundly impact potency. biointerfaceresearch.comnih.gov For example, studies on certain quinoline-based anticancer agents revealed that alkylamine side chains of appropriate lengths are crucial for enhancing potency. nih.gov
The following table summarizes the key structural features and their general impact on the biological activity of quinoline derivatives, providing a framework for understanding the SAR of this compound analogues.
| Structural Feature | General Impact on Biological Activity |
|---|---|
| Quinoline Core | Provides a scaffold for target interaction through hydrophobic and aromatic interactions. The nitrogen atom can act as a hydrogen bond acceptor. ijresm.comevitachem.com |
| Oxirane Ring | Introduces reactivity for covalent bond formation with biological targets. evitachem.com |
| Substituents on Quinoline Ring | Modulate electronic properties, lipophilicity, and steric hindrance, thereby influencing binding affinity and selectivity. nih.govacs.org |
| Side Chain Modifications | Affects conformational flexibility, solubility, and the ability to reach and interact with the target site. nih.gov |
| Stereochemistry | Can be a critical determinant of biological activity, influencing target binding and uptake. researchgate.netnih.govmdpi.com |
Analysis of Substituent Effects on the Quinoline Core and Oxirane-Derived Side Chain
Positional and Electronic Impact of Quinoline Ring Substitutions
Substitutions on the quinoline ring play a pivotal role in modulating the biological activity of its derivatives by altering their electronic and steric properties. ijresm.comresearchgate.netresearchgate.netnih.govnih.gov The position of a substituent is often as critical as its chemical nature.
Positional Importance:
Electronic Effects: The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can drastically alter the reactivity and binding affinity of the quinoline derivative.
The following table provides examples of how different substituents on the quinoline ring can affect biological activity.
| Substituent | Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Methyl | 5 | More potent anticancer activity compared to C-6 substitution. | biointerfaceresearch.com |
| Diethylamine (electron-donating) | 7 | Showed high and selective AChE inhibitory activity. | nih.gov |
| Bromo | 8 | Altered photochemical and photophysical properties. | nih.gov |
| Cyano (electron-withdrawing) | - | Increased sensitivity for acetate release in a photoremovable protecting group. | nih.gov |
| Carboxyl | 4 | Important for interaction with MRP2. | nih.govresearchgate.net |
| Lipophilic groups | 7, 8 | Important for COX-2 inhibitory activity. | researchgate.net |
Influence of Alterations within the 2-(Oxiran-2-YL)ethyl Moiety and its Derivatives
The 2-(oxiran-2-yl)ethyl side chain is a critical component of the molecule, and modifications to this moiety can significantly impact biological activity. researchgate.netresearchgate.net The oxirane ring, being a strained three-membered ring, is susceptible to nucleophilic ring-opening reactions, which can lead to covalent modification of biological targets. evitachem.com
Alterations to the linker between the quinoline core and the oxirane ring can affect the molecule's flexibility and its ability to adopt an optimal conformation for binding to a target. The length and composition of this linker are important for positioning the reactive epoxide group correctly within the active site of an enzyme or receptor. biointerfaceresearch.com
Furthermore, substitutions on the oxirane ring itself can influence its reactivity and stereochemistry. For example, in a study of oxiranyl-quinoxaline derivatives, aromatic substitutions on the epoxide ring were investigated, and the resulting compounds showed varying levels of bioavailability and antiproliferative activity. mdpi.com
Stereochemical Contributions to Structure-Activity Profiles
Stereochemistry is a critical factor in the biological activity of many chiral drugs, and this holds true for derivatives of this compound. researchgate.net The presence of chiral centers, such as the carbon atoms of the oxirane ring, means that the compound can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological properties. nih.govmdpi.com
The differential activity of stereoisomers often arises from the three-dimensional nature of drug-receptor interactions. One isomer may fit into a binding site more effectively than another, leading to a stronger interaction and greater biological effect. mdpi.com In some cases, stereochemistry can also influence the metabolic fate and transport of a drug. nih.govmdpi.com
A study on oxiranyl-quinoxaline derivatives clearly demonstrated the importance of stereochemistry. It was found that trans isomers were significantly more active in terms of antiproliferative activity than their corresponding cis isomers, highlighting that the spatial arrangement of the atoms is key to their biological function. mdpi.com This suggests that the orientation of the substituents on the oxirane ring is crucial for effective interaction with the biological target.
Computational Chemistry Approaches to SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.gov
In the context of quinoline derivatives, QSAR studies have been successfully applied to understand the factors governing their activity. researchgate.netnih.gov These models typically use a set of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity. nih.gov
For instance, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis revealed that van der Waals volume, electron density, and electronegativity were pivotal for their anti-TB activity. nih.gov Another QSAR analysis of quinoline derivatives as topoisomerase-II inhibitors utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive 3D-QSAR models. researchgate.net The contour maps generated from these models provide a visual representation of the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity, thus offering valuable insights for the design of new inhibitors. researchgate.net
The general workflow for a QSAR study involves:
QSAR models, once validated, can be powerful tools in the drug discovery process, enabling the prioritization of synthetic targets and reducing the time and cost associated with experimental screening. researchgate.net
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of a ligand to its target, thereby guiding the design of more potent and selective drug candidates.
In the study of quinoline derivatives, molecular docking has been employed to investigate their binding modes with various protein targets. While specific docking studies on this compound are not extensively documented in publicly available research, studies on structurally related quinoline derivatives provide valuable insights into their potential interactions.
For instance, various quinoline derivatives have been docked against several key protein targets to explore their therapeutic potential. These targets include enzymes and receptors implicated in a range of diseases. The binding affinity, typically expressed as a docking score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative score generally suggests a stronger binding affinity.
Key interaction types observed in these docking studies include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The quinoline core, with its aromatic nature, often participates in pi-pi stacking interactions with aromatic amino acid residues in the protein's binding site. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. The oxirane and ethyl substituents of this compound would also be expected to play significant roles in the binding interactions, potentially forming hydrogen bonds or engaging in hydrophobic contacts.
To illustrate the application of molecular docking in the study of quinoline derivatives, the following table summarizes the docking scores and interacting residues for a selection of quinoline compounds against various protein targets. It is important to note that these are examples from the broader class of quinoline derivatives and not specific to this compound.
| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrazoline-pyrimidine quinoline derivatives | HIV Reverse Transcriptase (4I2P) | Up to -10.675 nih.gov | Not specified in detail |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 nih.gov | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9 nih.gov |
| Fluoroquinolone derivatives | Topoisomerase II DNA Gyrase (2XCT) | Not specified nih.gov | Not specified in detail |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and other properties of molecules. By calculating the electron density of a system, DFT can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties.
For quinoline derivatives, DFT calculations are crucial for understanding their electronic characteristics, which are intrinsically linked to their biological activity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
The distribution of HOMO and LUMO across the molecular structure can reveal the sites most susceptible to electrophilic and nucleophilic attack, respectively. For many quinoline derivatives, the HOMO is often localized on the quinoline ring and electron-donating substituents, while the LUMO is typically found on the quinoline ring and electron-withdrawing groups. nih.gov This distribution is critical for understanding how the molecule will interact with biological targets.
Furthermore, DFT can be used to calculate other important electronic properties such as the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrostatic interactions. Other calculated descriptors include electronegativity, chemical hardness, and the electrophilicity index, all of which contribute to a comprehensive understanding of the molecule's reactivity profile. researchgate.netresearchgate.net
The table below presents representative HOMO-LUMO energy gaps for a selection of quinoline derivatives, as determined by DFT calculations. These values offer a glimpse into the electronic stability and reactivity of this class of compounds.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -6.646 scirp.org | -1.816 scirp.org | 4.83 scirp.org |
| 8-hydroxy-2-methyl quinoline | Not specified | Not specified | 4.81 arabjchem.org |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | Not specified | Not specified | 4.27 arabjchem.org |
| Various substituted quinoline derivatives | Not specified | Not specified | 1.878 - 3.938 nih.gov |
These computational approaches, molecular docking and DFT, provide a powerful synergistic strategy for the investigation of structure-activity relationships. While specific experimental data for this compound remains to be broadly published, the principles and findings from studies on related quinoline derivatives offer a solid foundation for predicting its biological behavior and for guiding future research in the development of novel therapeutic agents based on this scaffold.
In Vitro Biological Activity Profile of 4 2 Oxiran 2 Yl Ethyl Quinoline Derivatives
Antimicrobial Efficacy Assessments
The antimicrobial potential of quinoline (B57606) derivatives has been extensively explored, revealing a broad spectrum of activity against various bacterial and fungal pathogens.
In Vitro Antibacterial Spectrum and Potency
Quinoline derivatives have shown considerable promise as antibacterial agents. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel tetrahydroquinoline derivatives have exhibited remarkable antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Salmonella typhimurium, and Bacillus subtilis. mdpi.com Similarly, newly synthesized 6-amino-4-methyl-1H-quinoline-2-one derivatives displayed excellent minimum inhibitory concentration (MIC) values, ranging from 50 to 3.12 µg/mL, against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.govresearchgate.net
Furthermore, two specific quinoline derivatives, referred to as Q1 and Q2, were found to inhibit the growth of Bacillus subtilis, with Q2 showing slightly better performance. nih.gov Another study focused on 6-Bromoquinolin-4-ol derivatives, which were tested against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The results indicated that compound 3e had the highest antibacterial activity among the synthesized derivatives. mdpi.com
Table 1: In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Potency (MIC) | Reference |
|---|---|---|---|
| Tetrahydroquinoline derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumonia, S. typhimurium, B. subtilis | Remarkable activity | mdpi.com |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | nih.govresearchgate.net |
| Quinoline derivative Q2 | B. subtilis | Better than Q1 | nih.gov |
| 6-Bromoquinolin-4-ol derivative (3e) | ESBL E. coli, MRSA | Highest activity | mdpi.com |
In Vitro Antifungal Spectrum and Potency
The antifungal properties of quinoline derivatives have also been a subject of significant research. A series of novel quinoline derivatives containing thioether groups were evaluated for their in vitro antifungal activity against ten phytopathogenic fungi. scilit.com Among them, compound 3l, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, showed significant antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. scilit.com
In another study, newly synthesized quinoline derivatives were tested against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans, with all compounds showing potential activity and compound 6 being the most potent. nih.gov The antifungal agent T-2307, a quinoline derivative, has demonstrated broad-spectrum activity against clinically relevant fungi, including Aspergillus spp. and Candida spp., with very low MICs. mdpi.com Specifically, the MIC of T-2307 against Aspergillus spp. ranged from 0.0156 to 1 μg/mL. mdpi.com It exhibited fungicidal activity against Aspergillus nidulans and Aspergillus niger at concentrations of 0.0313 to 0.0625 μg/mL. mdpi.com
Table 2: In Vitro Antifungal Activity of Quinoline Derivatives
| Compound/Derivative | Fungal Strain | Activity/Potency | Reference |
|---|---|---|---|
| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l) | S. sclerotiorum, P. piricola | >80% inhibition at 50 µg/mL | scilit.com |
| Quinoline derivative (Compound 6) | A. flavus, A. niger, F. oxysporum, C. albicans | Most potent in series | nih.gov |
| T-2307 | Aspergillus spp. | MIC: 0.0156 - 1 µg/mL | mdpi.com |
| T-2307 | A. nidulans, A. niger | Fungicidal at 0.0313 - 0.0625 µg/mL | mdpi.com |
In Vitro Antitubercular Activity against Mycobacterium tuberculosis Strains
Several quinoline derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including the drug-resistant H37Rv strain. A series of 33 quinoline derivatives were synthesized and evaluated, with compounds 5e and 5f showing notable activity with MICs of 6.25 and 3.12 µg/mL, respectively. epa.gov Another study reported on seven synthesized quinoline-thiosemicarbazide compounds that were active against the M. tuberculosis H37Rv strain, with MIC values ranging from 2 to 8 µg/mL. nih.gov Compound 5 from this series was particularly potent with an MIC of 2 µg/mL. nih.gov
Furthermore, a series of 7-chloro-4-aminoquinoline derivatives showed inhibitory activity against M. tuberculosis with MICs ranging from 1.56 to 50 µM. doaj.org Compounds 7c and 7g were the most potent inhibitors in this series, with an MIC of 1.56 µM. doaj.org Novel 2-(quinoline-4-yloxy)acetamides also exhibited potent antitubercular activity in the submicromolar range against both drug-sensitive and drug-resistant M. tuberculosis strains. nih.gov The activity of these compounds is believed to target the cytochrome bc1 complex. nih.gov
Table 3: In Vitro Antitubercular Activity of Quinoline Derivatives against M. tuberculosis H37Rv
| Compound/Derivative | Activity/Potency (MIC) | Reference |
|---|---|---|
| Quinoline derivative 5f | 3.12 µg/mL | epa.gov |
| Quinoline derivative 5e | 6.25 µg/mL | epa.gov |
| Quinoline-thiosemicarbazide derivative 5 | 2 µg/mL | nih.gov |
| 7-chloro-4-aminoquinoline derivatives 7c & 7g | 1.56 µM | doaj.org |
| 2-(quinoline-4-yloxy)acetamides | Submicromolar range | nih.gov |
Antiprotozoal Activity Studies
Quinoline derivatives have also been investigated for their activity against protozoan parasites. Several derivatives incorporating arylnitro and aminochalcone moieties demonstrated significant in vitro activity against a panel of trypanosomatid protozoa, including Leishmania infantum. nih.gov Specifically, compounds 2c, 2d, and 4i showed submicromolar activity against Trypanosoma brucei rhodesiense. nih.gov
The 2-substituted quinoline series has been identified as a source of molecules with antileishmanial activity. nih.gov In a study on visceral leishmaniasis, oral administration of 2-n-propyl quinoline and 2-trans-epoxypropyl quinoline in a mouse model resulted in significant reductions in parasitic load. nih.gov Dehydroabietic acid derivatives bearing amino acid scaffolds also showed potent antiprotozoal activity against Leishmania donovani, with IC50 values ranging from 2.3 to 9 μM in infected cells. rsc.org
In Vitro Anticancer and Cytotoxic Evaluations against Human Cancer Cell Lines
The anticancer potential of quinoline derivatives has been evaluated against various human cancer cell lines. A series of 4-aminoquinoline (B48711) derivatives were found to be effective against human breast tumor cell lines MCF-7 and MDA-MB-468. researchgate.net One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. researchgate.net Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine. researchgate.net
In a separate study, four compounds from a new series of tetrahydroquinolines (10, 13, 15, and 16) exhibited significant anticancer activity with IC50 values less than 100 μM against MCF-7, HepG-2, and A549 cell lines. nih.gov Compound 15 had the strongest cytotoxic effects on these cell lines. nih.gov Furthermore, a series of morpholine-substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic potential against A549, MCF-7, and SHSY-5Y cancer cell lines. rsc.org Compounds AK-3 and AK-10 displayed significant cytotoxic activity, with AK-10 showing IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.org Novel 4-aniline quinazoline derivatives also demonstrated inhibitory activity against MDA-MB-231 and A549 cells, with compound Y22 showing the strongest effect on MDA-MB-231 cells (IC50 = 4.53 μM). nih.gov
Table 4: In Vitro Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cell Line | Activity/Potency (IC₅₀) | Reference |
|---|---|---|---|
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent activity | researchgate.net |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | researchgate.net |
| Tetrahydroquinoline (Compound 15) | MCF-7, HepG-2, A549 | 15.16, 18.74, 18.68 µM | nih.gov |
| Morpholine (B109124) quinazoline (AK-10) | A549, MCF-7, SHSY-5Y | 8.55, 3.15, 3.36 µM | rsc.org |
| 4-aniline quinazoline (Y22) | MDA-MB-231 | 4.53 µM | nih.gov |
In Vitro Antiviral Activity Investigations
Research into the antiviral properties of quinoline derivatives has yielded promising results. A series of novel quinoline derivatives were synthesized and evaluated for their activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Several compounds (1b, 1g-h, 1af, and 1ah) showed good in vitro activity against RSV with IC50 values ranging from 3.10 to 6.93 μM. nih.gov A number of other derivatives (1a, 1m, 1v, 1ad-1af, and 1ah-1ai) were more active against IAV than the reference drug ribavirin, with IC50 values between 1.87 and 14.28 μM. nih.gov The most potent compound, 1ae, had an IC50 of 1.87 ± 0.58 μM against IAV. nih.gov
Additionally, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed and showed moderate to good antiviral activities in vivo. nih.gov Compounds 4, 11, and 17 demonstrated higher inactive, curative, and protective activities against tobacco mosaic virus (TMV) than ribavirin. nih.gov
Biochemical Mechanism of Action Studies
The biochemical mechanisms through which 4-[2-(oxiran-2-yl)ethyl]quinoline and its derivatives may exert their biological effects are a subject of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, the broader class of quinoline derivatives has been extensively investigated, revealing a range of biochemical targets. The presence of the reactive oxirane ring and the quinoline nucleus suggests potential for multiple modes of action, including enzyme inhibition and disruption of critical biosynthetic pathways.
The quinoline scaffold is a common feature in many enzyme inhibitors. The mechanism of action for quinoline derivatives often involves interactions with the active sites of various enzymes, leading to their inhibition. The oxirane ring present in this compound is a key functional group that can participate in covalent bond formation with nucleophilic residues within an enzyme's active site, potentially leading to irreversible inhibition. evitachem.com Furthermore, the quinoline structure itself can engage in non-covalent interactions, such as π-π stacking with aromatic amino acid residues, which contribute to the binding affinity and specificity of the compound for its target enzyme. evitachem.com
Research on various quinoline derivatives has identified several key enzyme targets:
Epidermal Growth Factor Receptor (EGFR): Certain quinoline derivatives have shown potent inhibitory activity against EGFR, a key enzyme in cancer cell signaling pathways. mdpi.comnih.gov For instance, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as EGFR inhibitors. mdpi.com The mechanism often involves the quinoline core binding to the ATP-binding site of the EGFR kinase domain. The addition of reactive groups, such as a Michael acceptor, can lead to covalent bond formation with cysteine residues in the active site, resulting in irreversible inhibition. mdpi.com
Cyclooxygenase-2 (COX-2): A series of 4-carboxyl quinoline derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation. nih.gov Molecular modeling studies of these derivatives have shown that substituents on the quinoline ring can interact with specific pockets within the COX-2 active site, such as the secondary pocket near Arg513, Phe518, and Val523, while the carboxyl group can interact with Arg120. nih.gov
α-Glucosidase: Thio-methylacetamide-quinoline derivatives linked to diphenyl-imidazole have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a target for managing type 2 diabetes. nih.gov Kinetic studies have revealed a competitive inhibitory mechanism for some of these derivatives. nih.gov
Dihydrofolate Reductase (DHFR): Some quinoline-2-one derivatives have demonstrated inhibitory activity against dihydrofolate reductase, an enzyme essential for nucleotide biosynthesis in bacteria. nih.gov This inhibition contributes to their antibacterial effects. nih.gov
The inhibitory potential of various quinoline derivatives against different enzymes is summarized in the table below.
| Compound Class | Enzyme Target | Key Findings | IC₅₀ Values |
| 4-anilinoquinoline-3-carbonitrile derivatives | EGFR | Selective inhibition | 5 nM (for quinoline 45) mdpi.com |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | EGFR | Potent inhibition | 0.22 µM (for compound 6h) nih.gov |
| 4-carboxyl quinoline derivatives | COX-2 | Selective and potent inhibition | 0.043 µM (for compound 9e) nih.gov |
| thiomethylacetamide-quinoline derivatives | α-glucosidase | Competitive inhibition | 0.180 µM (for compound 10c) nih.gov |
| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | β-glucuronidase | Potent inhibition | 5.0 µM (for compound 8) nih.gov |
| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | Lysozyme | Active inhibition | 4.6 µM (for compound 10) nih.gov |
The ergosterol (B1671047) biosynthesis pathway is a critical target for antifungal agents, as ergosterol is an essential component of fungal cell membranes. Quinoline derivatives have emerged as promising inhibitors of this pathway. nih.gov Studies have investigated the interaction of quinoline derivatives with key enzymes in the ergosterol biosynthesis pathway, such as Erg1 (squalene epoxidase), Erg11 (lanosterol 14α-demethylase), and Erg24 (C-14 reductase). nih.gov
Molecular docking and dynamics simulations have been employed to understand the binding mechanisms of C-2-substituted quinoline derivatives with these enzymes. nih.gov The research suggests that these quinoline compounds can effectively dock into the active sites of Erg1, Erg11, and Erg24, leading to the inhibition of ergosterol synthesis. nih.gov This disruption of the fungal cell membrane integrity is a key mechanism for their antifungal activity against various pathogenic fungi, including Candida species, Microsporum gypseum, and Cryptococcus neoformans. nih.gov
The binding affinities and inhibitory concentrations for representative quinoline derivatives against enzymes in the ergosterol biosynthesis pathway are highlighted below.
| Derivative Class | Enzyme Target | Key Findings | MIC Values |
| C-2-substituted quinoline derivatives | Erg1 | High affinity and stability in docking | 125 µg/mL (for compound 8) nih.gov |
| C-2-substituted quinoline derivatives | Erg24 | High affinity and stability in docking | 62 µg/mL (for compound 4) nih.gov |
The potential for this compound derivatives to act as inhibitors of ergosterol biosynthesis is plausible, given the demonstrated activity of other quinoline-based compounds against key enzymes in this pathway. The specific structural features of the this compound scaffold would influence its binding affinity and inhibitory potency against these fungal targets.
Emerging Research Avenues and Future Directions for 4 2 Oxiran 2 Yl Ethyl Quinoline Chemistry
Innovative Synthetic Methodologies and Sustainable Synthesis
The development of novel and sustainable synthetic routes to 4-[2-(oxiran-2-yl)ethyl]quinoline and its analogs is a primary area for future research. While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov
Future efforts are likely to focus on "green chemistry" approaches. nih.gov This includes the use of environmentally benign solvents (like water), microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption, and the development of one-pot syntheses to improve efficiency. nih.govnih.gov Organocatalysis, for instance using p-toluenesulfonic acid, is another promising green approach for synthesizing quinoline derivatives. researchgate.net
The introduction of the oxirane ring is a critical step. Research into more efficient and stereoselective epoxidation methods will be crucial. This could involve the use of novel catalysts to control the stereochemistry of the epoxide, which is often vital for biological activity.
Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches for Quinoline Derivatives
| Feature | Traditional Synthesis Methods | Sustainable/Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Focus on water, ionic liquids, or solvent-free conditions |
| Energy Input | Typically requires high temperatures and long reaction times | Utilizes microwave or ultrasound irradiation to accelerate reactions |
| Catalysts | May use stoichiometric amounts of harsh acids or metal catalysts | Employs recyclable organocatalysts or biocatalysts |
| Efficiency | Often multi-step with work-up challenges | Aims for one-pot reactions and higher atom economy |
| Byproducts | Can generate significant hazardous waste | Designed to minimize waste production |
Advanced Derivatization for Enhanced Bioactivity and Selectivity
The this compound scaffold is ripe for derivatization to explore and enhance its biological potential. The quinoline ring and the oxirane group provide multiple points for chemical modification.
Future research will likely involve:
Modification of the Quinoline Core: Introducing various substituents (e.g., halogens, hydroxyl, amino, or bulky aryl groups) at different positions on the quinoline ring can significantly impact pharmacokinetic and pharmacodynamic properties. austinpublishinggroup.comontosight.ai For example, structure-activity relationship (SAR) studies on other quinoline derivatives have shown that specific substitutions can enhance activity against targets like P-glycoprotein in multidrug-resistant cancer cells. nih.gov
Ring-Opening of the Oxirane: The strained epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions. evitachem.com This allows for the introduction of a wide array of functional groups, creating libraries of new derivatives. For instance, reaction with various amines could introduce moieties known to interact with specific biological targets.
Stereochemical Control: The synthesis of specific enantiomers of this compound and its derivatives is a critical future direction, as biological systems are chiral and different stereoisomers often exhibit vastly different activities and properties. nih.gov
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Potential Reagents/Reactions | Desired Outcome |
|---|---|---|
| Quinoline Ring | Electrophilic aromatic substitution (nitration, halogenation, sulfonation) | Modulate electronic properties, lipophilicity, and target binding |
| Quinoline Ring | Nucleophilic aromatic substitution | Introduce diverse functional groups |
| Oxirane Ring | Nucleophilic ring-opening (e.g., with amines, thiols, alcohols) | Create diverse libraries of derivatives with new functionalities |
| Ethyl Linker | Modification of linker length or rigidity | Optimize spatial orientation for target interaction |
Expansion of In Vitro Biological Screening Panels
To fully uncover the therapeutic potential of this compound and its future derivatives, it is essential to expand the scope of biological screening. Quinoline-based compounds have demonstrated a vast range of pharmacological activities. nih.gov
Future research should involve screening against a broad and diverse panel of biological targets, including:
Anticancer Panels: Beyond general cytotoxicity, screening should include specific cancer cell lines known to overexpress particular targets, such as epidermal growth factor receptor (EGFR) or c-Met. nih.govnih.govrsc.org The ability of the oxirane to form covalent bonds makes it a candidate for an irreversible inhibitor.
Antimicrobial Panels: Screening against a wide range of bacteria (Gram-positive and Gram-negative) and fungi is warranted, as many quinoline derivatives exhibit potent antimicrobial effects. austinpublishinggroup.comnih.gov
Neurological Targets: Given that some quinolines have shown activity against neurodegenerative diseases like prion disease, screening against relevant neurological targets could be fruitful. nih.govgeorgiasouthern.edu
Enzyme Inhibition Assays: The compound should be tested against various enzyme families, such as kinases, proteases, and topoisomerases, which are common drug targets. nih.govresearchgate.net
Antimalarial and Antiprotozoal Assays: The quinoline scaffold is the basis for classic antimalarial drugs like chloroquine, making this a logical screening avenue. nih.govmdpi.com
Synergistic Application of Experimental and Computational Methods
Integrating computational modeling with experimental synthesis and biological testing can dramatically accelerate the drug discovery process. nih.gov This synergistic approach allows for the rational design of more potent and selective derivatives of this compound.
Key computational techniques to be employed include:
Molecular Docking: This method can predict the binding orientation of this compound and its derivatives within the active site of a biological target. nih.govnih.gov This helps in understanding the interactions that drive binding and in designing new molecules with improved affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net This can be used to predict the activity of newly designed derivatives before they are synthesized.
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information is valuable for understanding the molecule's reactivity and stability.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This model can then be used to search for or design new molecules that fit the pharmacophore.
Role as Advanced Chemical Probes and Scaffolds in Drug Discovery Research
Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology and drug discovery. evitachem.com
As a Chemical Probe: The reactive epoxide functionality makes this molecule an excellent candidate for use as an activity-based probe. By attaching a reporter tag (like a fluorophore or biotin), the molecule could be used to identify and isolate its biological targets in complex biological systems. Some quinoline derivatives bearing a TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) moiety have already been explored as potential EPR bio-probes. nih.gov
As a Privileged Scaffold: The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to a wide range of biological targets. nih.gov this compound can be used as a starting point or template for the development of new classes of drugs. Its rigid structure and synthetic tractability make it an ideal core for building combinatorial libraries of compounds for high-throughput screening.
The exploration of this compound and its derivatives represents a promising frontier in medicinal chemistry. Through the synergy of innovative synthesis, extensive biological screening, and computational design, this versatile scaffold holds the potential to yield novel therapeutic agents and powerful research tools.
Q & A
Q. What are the recommended synthetic routes for 4-[2-(Oxiran-2-YL)ethyl]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, the epoxide group (oxirane) can be introduced via oxidation of a precursor alkene using agents like m-chloroperbenzoic acid (mCPBA) under anhydrous conditions . Key intermediates, such as 4-azidoquinoline derivatives, are often prepared via nucleophilic substitution or cycloaddition reactions . Yield optimization requires careful control of temperature (e.g., 0–5°C for epoxidation) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of substituents. For example, the oxirane protons appear as distinct doublets (δ ~2.5–3.5 ppm) due to restricted rotation .
- X-ray diffraction : Resolves stereochemical ambiguities in the oxirane-ethyl-quinoline linkage (e.g., bond angles near 60° for the epoxide ring) .
- HRMS : Validates molecular weight and isotopic patterns, especially for intermediates with labile functional groups .
Q. How does the oxirane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The strained epoxide ring is susceptible to nucleophilic attack, enabling derivatization. For instance, amines or thiols can open the ring under mild acidic/basic conditions (e.g., NH₃/EtOH at 50°C), forming diols or thioethers. Steric hindrance from the quinoline moiety may slow kinetics, requiring longer reaction times (24–48 hrs) .
Q. What are the stability considerations for this compound during storage?
The compound is sensitive to moisture and light. Storage in amber vials under inert gas (argon) at –20°C prevents epoxide ring hydrolysis. Stability assays via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are recommended monthly to monitor degradation .
Q. Which databases or literature sources provide reliable structural and biological data for this compound?
Prioritize peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Acta Crystallographica) and databases like PubChem or ECHA. Avoid non-peer-reviewed platforms (e.g., BenchChem) .
Advanced Research Questions
Q. How can computational methods (DFT, MD) resolve contradictions in experimental vs. theoretical reactivity profiles?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts regioselectivity in epoxide-opening reactions. For example, calculations may show higher electron density at the less-substituted oxirane carbon, favoring nucleophilic attack there. Molecular dynamics (MD) simulations can model solvent effects (e.g., DMSO vs. THF) on transition states, reconciling discrepancies between predicted and observed product ratios .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
Chiral catalysts like Jacobsen’s Co(III)-salen complexes induce asymmetry during epoxidation of precursor alkenes. Enantiomeric excess (ee) is assessed via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Recent studies achieved >90% ee using (-)-sparteine as a co-catalyst in dichloromethane at –40°C .
Q. How do structural modifications (e.g., substituents on the quinoline ring) alter biological activity?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –Cl at C-6) enhance antimicrobial potency by increasing membrane permeability. Conversely, bulky groups (e.g., adamantyl) at C-4 improve binding to tuberculosis enzyme targets (e.g., InhA) but reduce solubility .
Q. What experimental designs mitigate interference from by-products during scale-up synthesis?
- DoE (Design of Experiments) : Optimize parameters like catalyst loading and solvent polarity using response surface methodology.
- In-line monitoring : ReactIR tracks epoxide formation in real-time, reducing side reactions.
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar impurities before crystallization .
Q. How can researchers validate conflicting data on the compound’s cytotoxicity in different cell lines?
Replicate assays using standardized protocols (e.g., MTT assay, 48-hr exposure). Cross-validate with proteomics (e.g., LC-MS/MS) to identify off-target effects. For example, discrepancies in IC₅₀ values (e.g., 10 μM in HeLa vs. 50 μM in MCF-7) may arise from differential expression of quinoline-metabolizing enzymes like CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
